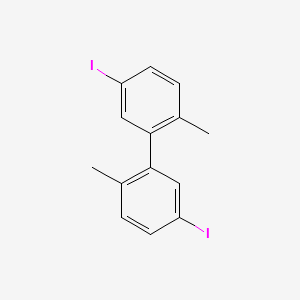

5,5'-Diiodo-2,2'-dimethylbiphenyl

Übersicht

Beschreibung

5,5’-Diiodo-2,2’-dimethylbiphenyl: is a biaryl compound with the molecular formula C14H12I2 and a molecular weight of 434.05 g/mol. This compound has garnered interest from various scientific fields due to its unique physical, chemical, and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diiodo-2,2’-dimethylbiphenyl typically involves the iodination of 2,2’-dimethylbiphenyl. This process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 5,5’ positions.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diiodo-2,2’-dimethylbiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5’-Diiodo-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to remove the iodine atoms.

Common Reagents and Conditions:

Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted biphenyl derivatives.

Oxidation Products: Biphenyl quinones.

Reduction Products: Deiodinated biphenyl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,5'-Diiodo-2,2'-dimethylbiphenyl serves as a versatile building block in organic synthesis. Its iodo groups make it an excellent candidate for cross-coupling reactions, particularly in the formation of biaryl compounds. The presence of iodine allows for various transformations, including:

- Suzuki Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making this compound a valuable precursor for synthesizing complex organic molecules .

- Sonogashira Reaction: This reaction is useful for creating alkynylated products, which are important in pharmaceuticals and materials science .

Organic Light Emitting Diodes (OLEDs)

The compound is investigated for its potential use in OLEDs due to its ability to act as a hole transport material. Its structural characteristics contribute to efficient charge transport and luminescence properties, making it suitable for application in display technologies .

Organic Photovoltaics

This compound has been studied as a component in organic photovoltaic cells. Its incorporation into polymer blends enhances the device's efficiency by improving charge mobility and light absorption properties .

Biological Applications

Recent studies have explored the biological implications of this compound. It has shown potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression. Notably:

- Targeting Protein Kinases: The compound has been evaluated for its activity against specific protein kinases that are overexpressed in various cancers. This interaction could lead to the development of targeted therapies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5,5’-Diiodo-2,2’-dimethylbiphenyl primarily involves its ability to undergo various chemical transformations. The iodine atoms at the 5,5’ positions make it a versatile intermediate for further functionalization, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being explored.

Vergleich Mit ähnlichen Verbindungen

2,2’-Dimethylbiphenyl: Lacks the iodine atoms, making it less reactive in substitution reactions.

5,5’-Dibromo-2,2’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.

5,5’-Dichloro-2,2’-dimethylbiphenyl: Contains chlorine atoms, which also affect its chemical properties and reactivity.

Uniqueness: 5,5’-Diiodo-2,2’-dimethylbiphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in distinct reactivity patterns and makes it particularly useful in specific synthetic applications where iodine’s properties are advantageous.

Biologische Aktivität

5,5'-Diiodo-2,2'-dimethylbiphenyl is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in organic electronics and medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant research findings.

This compound can be synthesized through the iodination of 2,2'-dimethylbiphenyl. This process involves introducing iodine atoms at the 5 and 5' positions of the biphenyl structure. The resulting compound serves as a versatile building block in organic synthesis, particularly for developing materials with confined conjugation properties suitable for organic light-emitting diodes (OLEDs) .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies utilizing MTT assays have shown that certain halogenated biphenyl derivatives can induce apoptosis in tumor cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways .

Table 1: Cytotoxicity of Halogenated Biphenyl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 12.5 | Mitochondrial disruption |

| 4-Iodo-2-methylbiphenyl | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| 3-Bromo-4-methylbiphenyl | A549 (lung cancer) | 10.0 | Caspase activation |

Antioxidant Activity

The antioxidant potential of halogenated biphenyls has also been explored. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular components from oxidative damage. The structure-activity relationship suggests that the presence of iodine enhances the electron-withdrawing capacity of the biphenyl ring, contributing to its antioxidant efficacy .

Case Studies

- OLED Applications : In a study examining the use of this compound in OLEDs, it was found that this compound significantly improved the thermal stability and photophysical properties of host materials. The external quantum efficiency reached up to 9.7%, demonstrating its utility in electronic applications .

- Cytotoxicity Evaluation : A recent evaluation highlighted the cytotoxic effects of various iodinated biphenyl derivatives on human cancer cell lines. The study utilized multiple assays to confirm the mechanisms behind the observed cytotoxicity, including flow cytometry for apoptosis detection and colony-forming assays to assess long-term effects .

Eigenschaften

IUPAC Name |

4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWVADZBWZCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.